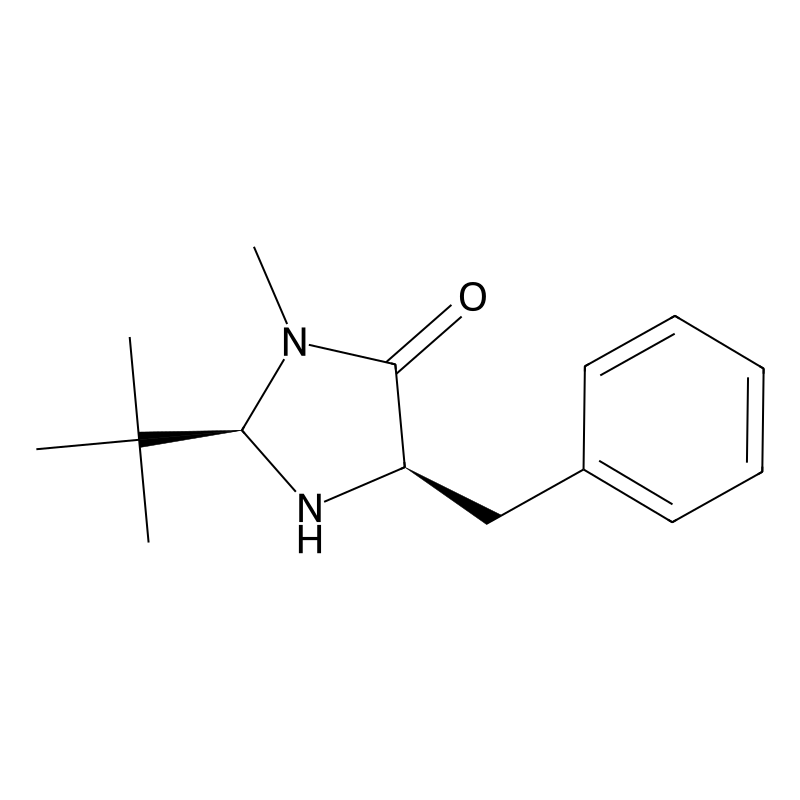

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral imidazolidinone compound characterized by its unique stereochemistry and structural features. Its molecular formula is C15H22N2O, and it has a molecular weight of 250.35 g/mol. The compound appears as a white to light yellow powder or crystalline solid, with a high purity level typically exceeding 98% as determined by HPLC methods .

The compound's structure includes a tert-butyl group, a methyl group, and a benzyl group attached to the imidazolidinone core, contributing to its steric and electronic properties which are significant for its reactivity in various

As mentioned earlier, the specific mechanism of action for (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone remains unknown due to limited research. However, the presence of the imidazolidinone ring suggests potential interactions with biological systems involving enzymes or receptors that recognize this functional group [].

Asymmetric Catalysis

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone functions as a chiral organocatalyst. Chiral organocatalysts are a class of organic molecules that can promote chemical reactions with high enantioselectivity. Enantioselectivity refers to a catalyst's ability to favor the formation of one enantiomer (mirror image) of a product over the other. This characteristic makes (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone a valuable tool for synthesizing enantiopure compounds, which are crucial in various fields such as medicinal chemistry and materials science.

Here are some examples of asymmetric reactions where (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has been employed:

- Friedel-Crafts and Mukaiyama-Michael reactions: These reactions are used to form carbon-carbon bonds between different molecules. (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can promote these reactions with high enantioselectivity [].

- Asymmetric synthesis of β-hydroxy aldehydes: β-hydroxy aldehydes are important building blocks in organic synthesis. (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can be used as a catalyst for their enantioselective synthesis via aldehyde-aldehyde aldol condensation reactions.

- Enantioselective α-fluorination of aldehydes: Enantiopure α-fluoroaldehydes are valuable intermediates in drug discovery. (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone has been shown to promote the α-fluorination of aldehydes with high enantioselectivity using N-fluorobenzenesulfonamide as a fluorinating agent.

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is primarily utilized in enantioselective organocatalytic reactions. Notably, it facilitates the 1,4-addition of electron-rich benzenes to α,β-unsaturated aldehydes, showcasing its effectiveness as an organocatalyst in asymmetric synthesis . The compound can also be involved in the asymmetric hydride reduction of α,β-unsaturated carbonyl compounds, further demonstrating its versatility in synthetic organic chemistry .

While specific biological activity data for (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is limited, compounds of similar structure often exhibit significant biological properties. For instance, imidazolidinones are known for their potential as pharmacological agents due to their ability to interact with various biological targets. This compound may possess similar activities but requires further investigation to elucidate its specific biological effects.

The synthesis of (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone can be achieved through several methods:

- Enantioselective Organocatalysis: Utilizing chiral amines or imines in catalyzed reactions that lead to the formation of the imidazolidinone framework.

- Asymmetric Synthesis: Employing chiral pool strategies or using chiral auxiliaries to control stereochemistry during the synthesis process.

- Reduction Reactions: The compound can also be synthesized via reduction of corresponding precursors under controlled conditions to achieve the desired stereochemical configuration .

(2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone finds applications primarily in organic synthesis as a chiral catalyst. Its role in asymmetric synthesis makes it valuable in producing enantiomerically pure compounds which are crucial in pharmaceuticals and agrochemicals. Additionally, it may serve as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone are essential for understanding its reactivity and potential applications. Research into its interactions with various substrates can provide insights into its catalytic efficiency and selectivity in asymmetric reactions. Such studies typically focus on kinetic parameters and mechanistic pathways involved during catalysis.

Several compounds exhibit structural similarities to (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Enantiomer with opposite configuration | Potentially different biological activity |

| 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Lacks chirality | May exhibit different reactivity patterns |

| 1-benzyl-4-imidazolidinone | Simplified structure without tert-butyl group | Less sterically hindered |

The uniqueness of (2R,5R)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone lies in its specific stereochemistry and functional groups that enhance its catalytic properties compared to similar compounds. Its ability to facilitate asymmetric reactions effectively distinguishes it from non-chiral or differently configured analogs.